molecular formula C10H14O2 B085130 2-Hexanoylfuran CAS No. 14360-50-0

2-Hexanoylfuran

Cat. No.: B085130
CAS No.: 14360-50-0
M. Wt: 166.22 g/mol
InChI Key: YUAYWSBSIJVIBS-UHFFFAOYSA-N
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Description

2-Hexanoylfuran, also known as 1-(2-furanyl)-1-hexanone, is an organic compound with the molecular formula C10H14O2. It is a furan derivative with a hexanoyl group attached to the second position of the furan ring. This compound is known for its distinctive sweet, fruity, and green aroma, making it valuable in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexanoylfuran can be synthesized through the Friedel-Crafts acylation of furan with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same Friedel-Crafts acylation process but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Hexanoylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hexanoylfuran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, although it is not yet widely used in medicine.

    Industry: It is primarily used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Hexanoylfuran is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may exert its effects through interactions with cellular membranes or specific enzymes. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

  • 2-Furyl n-pentyl ketone
  • 1-Hexanone, 1-(2-furanyl)
  • 1-(2-Furyl)-1-hexanone
  • Pentyl 2-furyl ketone

Comparison: 2-Hexanoylfuran is unique due to its specific structure, which imparts distinct aromatic properties. Compared to similar compounds, it has a more pronounced sweet and fruity aroma, making it particularly valuable in the flavor and fragrance industry. Its chemical reactivity is also influenced by the presence of the furan ring, which can undergo various electrophilic substitution reactions .

Properties

IUPAC Name

1-(furan-2-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAYWSBSIJVIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065760
Record name 1-Hexanone, 1-(2-furanyl)-
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Apricot, peach-like aroma
Record name Pentyl 2-furyl ketone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1503/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name Pentyl 2-furyl ketone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1503/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.992-0.998
Record name Pentyl 2-furyl ketone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1503/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

14360-50-0
Record name 2-Hexanoylfuran
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Record name 2-Furyl pentyl ketone
Source ChemIDplus
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Record name 1-Hexanone, 1-(2-furanyl)-
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Record name 1-Hexanone, 1-(2-furanyl)-
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Record name 1-Hexanone, 1-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-furyl)hexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.833
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Record name 2-FURYL PENTYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53176V524S
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Record name Pentyl 2-furyl ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032462
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary source of 2-hexanoylfuran and what is its main characteristic?

A1: this compound is a major volatile compound found in the essential oil of Perilla frutescens (also known as Chinese basil). [, ] It is likely responsible for the plant's distinctive odor. []

Q2: What are the potential applications of this compound?

A2: Research suggests that this compound exhibits insecticidal activity, particularly against mosquitos. Studies demonstrate its effectiveness against mosquito larvae, eggs, and adults, highlighting its potential as a plant-based biopesticide. []

Q3: How does this compound affect mosquitos?

A3: While the precise mechanism of action is not fully elucidated within these studies, this compound demonstrates larvicidal and ovicidal activity, suggesting it disrupts essential developmental processes in mosquitos. Additionally, it exhibits repellent and oviposition deterrence properties, further contributing to its potential for mosquito control. []

Q4: What is the chemical structure of this compound?

A4: While the provided abstracts don't explicitly state the molecular formula or weight, they identify this compound as the main component of Perilla essential oil. Its name indicates a furan ring structure with a hexanoyl (six-carbon acyl) substituent. Further investigation using resources like PubChem or ChemSpider can provide detailed structural information.

Q5: How does the antioxidant activity of Perilla essential oil relate to this compound?

A6: While Perilla essential oil demonstrates antioxidant activity, specifically DPPH radical scavenging activity in the leaves and OH radical scavenging activity in the seeds, these properties are not directly attributed to this compound. [] Further research is required to determine if this compound contributes to the overall antioxidant capacity.

Q6: Does the drying method of Perilla frutescens impact this compound content?

A7: Yes, different drying methods significantly affect the essential oil composition of Perilla leaves. While oven drying resulted in the highest essential oil yield, the specific impact on this compound content requires further analysis within the study data. []

Q7: What other volatile compounds are found alongside this compound in Perilla frutescens?

A8: Research identified various other volatile compounds in different parts of Perilla frutescens. These include but are not limited to: caryophyllene, linalool, caryophyllene oxide, 4-(2-methylcyclohex-1-enyl)-but-2-enal, limonene, and 1-pentanone. [, , , ] The specific composition varies depending on the plant part and extraction method.

Q8: Has this compound been studied in any model reactions?

A10: Yes, a study investigating aroma compound formation used this compound in a model reaction with [13C6]glucose, cysteine, and (E)-2-nonenal. The study revealed that glucose and (E)-2-nonenal played crucial roles in the formation of certain aroma compounds, including this compound. [] This highlights the potential involvement of this compound in complex chemical reactions relevant to flavor and fragrance development.

Q9: Are there alternative methods for controlling the release of this compound?

A11: One study investigated controlled release mechanisms for antifouling coatings, specifically focusing on gamma-decanolactone and this compound. The research highlighted the success of encapsulating these compounds in polymeric matrices and dispersing them in vinyl coatings for sustained release into artificial seawater. [] This suggests potential applications beyond mosquito control, utilizing controlled release strategies.

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